N-(2-Ethylhexyl)-3-oxobutyramide
CAS No.: 32837-36-8
Cat. No.: VC2315855
Molecular Formula: C12H23NO2
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32837-36-8 |
|---|---|
| Molecular Formula | C12H23NO2 |
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | N-(2-ethylhexyl)-3-oxobutanamide |
| Standard InChI | InChI=1S/C12H23NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h11H,4-9H2,1-3H3,(H,13,15) |
| Standard InChI Key | FVFRXXNXIQJSEB-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)CNC(=O)CC(=O)C |
| Canonical SMILES | CCCCC(CC)CNC(=O)CC(=O)C |
Introduction
N-(2-Ethylhexyl)-3-oxobutyramide is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of approximately 213.317 g/mol . It is also known as N-(2-Ethylhexyl)-3-oxobutanamide . This compound is part of a broader class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group.
Synthesis and Applications
While specific synthesis methods for N-(2-Ethylhexyl)-3-oxobutyramide are not detailed in the available literature, amides are generally synthesized through the reaction of carboxylic acids or their derivatives with amines. The applications of this compound are not widely documented, but amides are often used in various industrial and pharmaceutical contexts due to their diverse chemical properties.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on N-(2-Ethylhexyl)-3-oxobutyramide, future studies could focus on its synthesis optimization, biological activity, and environmental impact. The compound's potential applications in pharmaceuticals or as an intermediate in chemical synthesis could be explored further.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume